N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core linked via an ethyl group to a 1H-imidazole-5-carboxamide moiety. The ethyl linker provides conformational flexibility, which may optimize interactions with biological targets such as enzymes or receptors involved in inflammation or proliferation .
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-10(9-5-13-6-15-9)14-2-3-17-7-16-11-8(12(17)19)1-4-20-11/h1,4-7H,2-3H2,(H,13,15)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFREAABGNROKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCNC(=O)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amide.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a condensation reaction with an appropriate imidazole precursor.
Final Coupling: The final step involves coupling the thienopyrimidine core with the imidazole derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Thieno- and Benzothienopyrimidinone Derivatives
- Benzothieno[3,2-d]pyrimidin-4-one sulfonamides (e.g., compounds 1, 2, 4, 8, 9, 10 in ): Structural Differences: These derivatives replace the thiophene ring in the target compound with a benzothiophene, increasing aromaticity and lipophilicity. They also feature sulfonamide groups instead of imidazole carboxamide. Pharmacological Activity: These compounds inhibit COX-2, iNOS, and ICAM-1 in inflamed cells, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production. For example, compound 1 showed >50% inhibition of COX-2 at 10 µM . The thiophene ring (vs. benzothiophene) could reduce metabolic oxidation, increasing stability .
- Ethyl 2-[2-(methylsulfanyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate (): Structural Differences: This compound shares the thieno[2,3-d]pyrimidinone core but substitutes the ethyl-imidazole group with a methylsulfanyl-acetate chain. Synthetic Relevance: Synthesized via [4+2] cyclocondensation, this derivative highlights the versatility of the thienopyrimidinone scaffold. The methylsulfanyl group may confer different electronic effects compared to the carboxamide .
2.2. Pyrimido[4,5-d]pyrimidinone and Imidazole Hybrids
- Pyrimido[4,5-d]pyrimidinone derivatives (e.g., compound 7t in , 3d in ): Structural Differences: These compounds replace the thiophene ring with a pyrimidine, creating a fully nitrogenated fused system. For example, 3d includes an acrylamide side chain, which is absent in the target compound. Key Contrast: The sulfur atom in the target’s thiophene ring may improve π-stacking interactions compared to all-nitrogen systems, affecting target binding .
- 5-Oxo-imidazole derivatives (): Structural Differences: These lack the thienopyrimidinone core but share the imidazole moiety. For example, 4-(4-arylidene-5-oxo-2-phenylimidazol-1-yl)pyrazol-3-ones exhibit antimicrobial activity.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-infective and anticancer properties. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of thienopyrimidine derivatives, characterized by the presence of both thieno and imidazole moieties. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol. The structure includes a carboxamide group, which is significant for its biological interactions.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit promising anticancer properties. A study conducted by Jain et al. evaluated various derivatives against several cancer cell lines, demonstrating significant cytotoxic effects. The compound's structure allows it to interact with molecular targets involved in cancer progression.
Key Findings:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating moderate potency.
- Mechanism of Action : It is believed that the imidazole ring facilitates interactions with enzymes critical for tumor growth.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. A review of thienopyrimidine derivatives highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study:
- Study : Evaluation of antimicrobial activity using the cylinder well diffusion method.
- Results : Compounds demonstrated significant inhibition zones against tested bacteria, comparable to standard antibiotics.
Antiplasmodial Activity
Further investigations into the antiplasmodial activity revealed that derivatives of this compound could inhibit Plasmodium falciparum, the causative agent of malaria.
Research Insights:
- In vitro Studies : Compounds were tested against various strains of P. falciparum, showing effective inhibition at low micromolar concentrations.
- In vivo Efficacy : Some derivatives reduced parasitemia significantly in animal models, indicating potential for therapeutic use in malaria treatment.
Table 1: Biological Activity Summary
| Activity Type | Test Organisms | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 5 - 15 | Jain et al., 2021 |
| Antimicrobial | S. aureus, E. coli | 10 - 25 | MDPI Review, 2021 |
| Antiplasmodial | P. falciparum | 0.5 - 5 | Weidner et al., 2021 |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity | Reference |
|---|---|---|
| N-substitution at position 2 | Maintains activity | MDPI Review, 2021 |
| Para-substitution on phenyl ring | Increased potency | Weidner et al., 2021 |
| Alkyl chain length variation | Variable effects on solubility and potency | Jain et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
